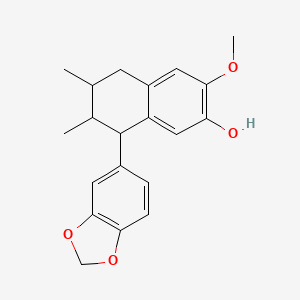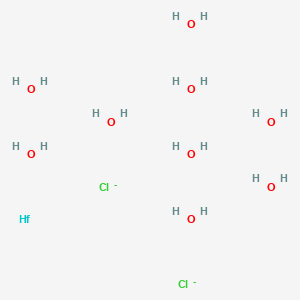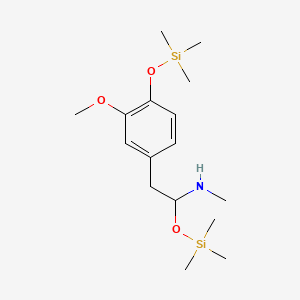
2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is a derivative of metanephrine, a metabolite of the catecholamine hormones epinephrine and norepinephrine. This compound is formed by the silylation of metanephrine, resulting in the addition of two trimethylsilyl groups. The silylation process enhances the compound’s stability and volatility, making it suitable for various analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is typically synthesized through the silylation of metanephrine using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is usually carried out at room temperature or slightly elevated temperatures (around 70°C) to ensure complete silylation .
Industrial Production Methods: In an industrial setting, the production of metanephrine bis(trimethylsilyl) ether involves the use of large-scale silylation reactors where metanephrine is reacted with silylating agents under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove any unreacted starting materials or byproducts.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine primarily undergoes substitution reactions due to the presence of the trimethylsilyl groups. These reactions often involve the replacement of the silyl groups with other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, which can replace the trimethylsilyl groups under mild conditions.
Oxidation and Reduction Reactions: While less common, metanephrine bis(trimethylsilyl) ether can also undergo oxidation and reduction reactions, typically in the presence of strong oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives of metanephrine, while oxidation reactions can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine has several applications in scientific research:
Analytical Chemistry: It is widely used as a derivatizing agent in GC-MS for the analysis of catecholamines and their metabolites in biological samples.
Biological Research: The compound is used in studies investigating the metabolism and excretion of catecholamines, providing insights into various physiological and pathological conditions.
Medical Research: It aids in the diagnosis of disorders related to catecholamine metabolism, such as pheochromocytomas and paragangliomas.
Industrial Applications: In the pharmaceutical industry, metanephrine bis(trimethylsilyl) ether is used in the development and quality control of drugs targeting the catecholamine pathways.
Mecanismo De Acción
The mechanism of action of metanephrine bis(trimethylsilyl) ether involves its role as a derivatizing agent. The trimethylsilyl groups enhance the compound’s volatility and stability, facilitating its detection and quantification in analytical techniques such as GC-MS. The molecular targets and pathways involved are primarily related to the catecholamine metabolism, where the compound serves as a stable derivative for accurate measurement of metanephrine levels in biological samples .
Comparación Con Compuestos Similares
Normetanephrine bis(trimethylsilyl) ether: Similar to metanephrine bis(trimethylsilyl) ether, this compound is a silylated derivative of normetanephrine and is used in similar analytical applications.
Epinephrine bis(trimethylsilyl) ether: Another silylated derivative, used for the analysis of epinephrine in biological samples.
Uniqueness: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is unique due to its specific application in the analysis of metanephrine, a key metabolite of epinephrine and norepinephrine. Its stability and volatility make it particularly suitable for GC-MS, providing accurate and reliable results in both research and clinical settings .
Propiedades
Número CAS |
10538-87-1 |
|---|---|
Fórmula molecular |
C16H31NO3Si2 |
Peso molecular |
341.598 |
Nombre IUPAC |
2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C16H31NO3Si2/c1-17-16(20-22(6,7)8)12-13-9-10-14(15(11-13)18-2)19-21(3,4)5/h9-11,16-17H,12H2,1-8H3 |
Clave InChI |
JBLYIRLEXAJVKB-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC(=C(C=C1)O[Si](C)(C)C)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




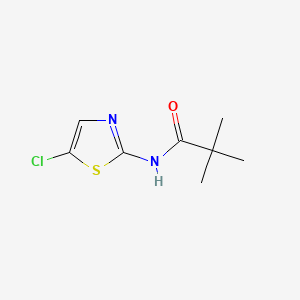
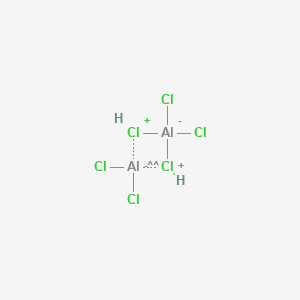
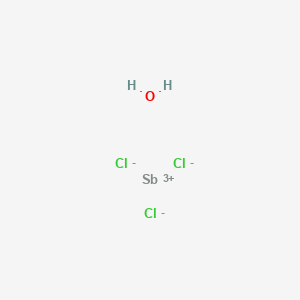
![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)


![(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol](/img/structure/B577133.png)
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)
